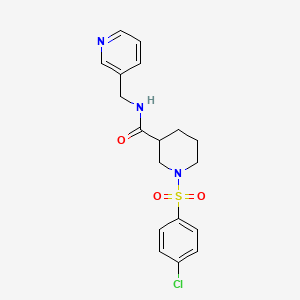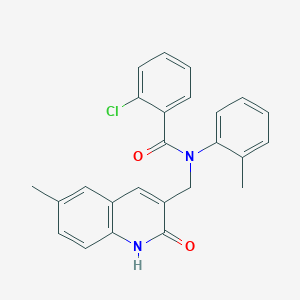![molecular formula C16H26N2O4S B7688529 N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide](/img/structure/B7688529.png)
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide typically involves the reaction of tert-butanesulfinamide with a phenoxyacetic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Applications De Recherche Scientifique
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty polymers and resins.
Mécanisme D'action
The mechanism of action of N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The phenoxy and acetamide moieties contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]acetamide: Shares the sulfonamide and acetamide functionalities but lacks the butyl and phenoxy groups.
N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide: Similar structure but with different substituents on the sulfonamide group.
Uniqueness
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide is unique due to its combination of a butyl group, a phenoxy group, and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-6-11-17-15(19)12-22-13-7-9-14(10-8-13)23(20,21)18-16(2,3)4/h7-10,18H,5-6,11-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSIRUXZAGQJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)
![4-ethoxy-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7688466.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B7688469.png)

![2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B7688485.png)
![N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide](/img/structure/B7688489.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide](/img/structure/B7688508.png)
![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)
![4-tert-butyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7688514.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B7688516.png)
![N-ethyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B7688521.png)
![4-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine](/img/structure/B7688544.png)

